Bis(4-{4-[2-(4-aminophenyl)propan-2-yl]phenoxy}phenyl)methanone
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Overview
Description
Bis(4-{4-[2-(4-aminophenyl)propan-2-yl]phenoxy}phenyl)methanone: is a complex organic compound with significant applications in various fields, including chemistry, biology, medicine, and industry. This compound is known for its unique structure, which includes two phenyl groups connected by a methanone bridge, with additional functional groups that enhance its reactivity and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis(4-{4-[2-(4-aminophenyl)propan-2-yl]phenoxy}phenyl)methanone typically involves the reaction of bisphenol A with p-nitrochlorobenzene under reflux conditions in the presence of a polar aprotic solvent. The resulting intermediate is then reduced using a transition metal catalyst supported on silica and hydrogen gas to yield the final product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and solvent choice, to ensure high yield and purity. The final product is often purified using recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: Bis(4-{4-[2-(4-aminophenyl)propan-2-yl]phenoxy}phenyl)methanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions typically yield amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the phenyl rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar aprotic solvents are commonly employed.
Major Products: The major products formed from these reactions include various substituted phenyl derivatives, quinones, and amines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry: In chemistry, Bis(4-{4-[2-(4-aminophenyl)propan-2-yl]phenoxy}phenyl)methanone is used as a monomer for the synthesis of polyimides, which are known for their excellent thermal stability and mechanical properties .
Biology: In biological research, this compound is used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids .
Medicine: In medicine, derivatives of this compound are being explored for their potential use as therapeutic agents, particularly in the treatment of cancer and inflammatory diseases .
Industry: Industrially, this compound is used in the production of high-performance polymers and materials, including coatings, adhesives, and composites .
Mechanism of Action
The mechanism of action of Bis(4-{4-[2-(4-aminophenyl)propan-2-yl]phenoxy}phenyl)methanone involves its interaction with various molecular targets, including enzymes and receptors. The compound’s functional groups allow it to form hydrogen bonds and other interactions with these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
- Bis(4-aminophenyl)methanone
- Bis(4-{4-[2-(4-aminophenyl)propan-2-yl]phenoxy}phenyl)hexafluoropropane
- Bis(4-{4-[2-(4-aminophenyl)propan-2-yl]phenoxy}phenyl)propane
Uniqueness: Bis(4-{4-[2-(4-aminophenyl)propan-2-yl]phenoxy}phenyl)methanone is unique due to its specific functional groups and structural configuration, which confer distinct reactivity and properties. This uniqueness makes it particularly valuable in the synthesis of high-performance materials and in various scientific research applications .
Properties
CAS No. |
88457-30-1 |
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Molecular Formula |
C43H40N2O3 |
Molecular Weight |
632.8 g/mol |
IUPAC Name |
bis[4-[4-[2-(4-aminophenyl)propan-2-yl]phenoxy]phenyl]methanone |
InChI |
InChI=1S/C43H40N2O3/c1-42(2,31-9-17-35(44)18-10-31)33-13-25-39(26-14-33)47-37-21-5-29(6-22-37)41(46)30-7-23-38(24-8-30)48-40-27-15-34(16-28-40)43(3,4)32-11-19-36(45)20-12-32/h5-28H,44-45H2,1-4H3 |
InChI Key |
ZLNBQPMKZQSZQE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)N)C2=CC=C(C=C2)OC3=CC=C(C=C3)C(=O)C4=CC=C(C=C4)OC5=CC=C(C=C5)C(C)(C)C6=CC=C(C=C6)N |
Origin of Product |
United States |
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